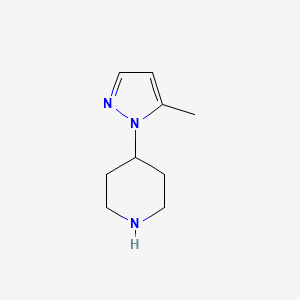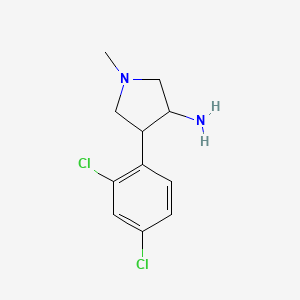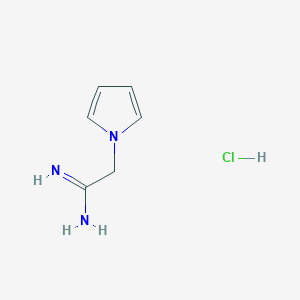![molecular formula C13H19N3O B11784972 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11784972.png)
2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound with a unique structure that combines a cyclohexyl group with a tetrahydropyrido[3,4-d]pyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable pyridazinone precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but with different substituents, leading to varied chemical and biological properties.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another related compound with distinct reactivity and applications.
Uniqueness
2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C13H19N3O/c17-13-12-6-7-14-8-10(12)9-15-16(13)11-4-2-1-3-5-11/h9,11,14H,1-8H2 |
InChI-Schlüssel |
NMQFHILCVXQXIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=C(CNCC3)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)






![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)

![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)

